{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine
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Overview
Description
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-indole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-1H-imidazol-2-amine
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
Uniqueness
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine is unique due to its specific indole structure combined with the difluoroethyl and propylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H18F2N2 |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)indol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C14H18F2N2/c1-2-7-17-9-11-4-3-5-13-12(11)6-8-18(13)10-14(15)16/h3-6,8,14,17H,2,7,9-10H2,1H3 |
InChI Key |
RNZPVAWBETXRSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C2C=CN(C2=CC=C1)CC(F)F |
Origin of Product |
United States |
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